(2R,2'R,5S,5'S)-2,2'-Dithiobismethylenebis(5-(4-amino-5-fluoro-2-oxo-1H-pyrimidin-1-yl)-[1,3]oxathiolane)
Description
The compound (2R,2'R,5S,5'S)-2,2'-Dithiobismethylenebis(5-(4-amino-5-fluoro-2-oxo-1H-pyrimidin-1-yl)-[1,3]oxathiolane) (CAS: 2331211-44-8) is a dimeric nucleoside analog characterized by a central disulfide (-S-S-) bridge connecting two [1,3]oxathiolane rings. Each oxathiolane moiety is substituted at the 5-position with a 4-amino-5-fluoro-2-oxopyrimidine group.
Properties
IUPAC Name |
4-amino-1-[(2R,5S)-2-[[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyldisulfanyl]methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N6O4S4/c17-7-1-23(15(25)21-13(7)19)9-3-29-11(27-9)5-31-32-6-12-28-10(4-30-12)24-2-8(18)14(20)22-16(24)26/h1-2,9-12H,3-6H2,(H2,19,21,25)(H2,20,22,26)/t9-,10-,11+,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUCHLLKYOAVNO-NNYUYHANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CSSCC2OC(CS2)N3C=C(C(=NC3=O)N)F)N4C=C(C(=NC4=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CSSC[C@@H]2O[C@@H](CS2)N3C=C(C(=NC3=O)N)F)N4C=C(C(=NC4=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N6O4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Cytosine
Cytosine reacts with Selectfluor® (1.2 eq) in DMF at 120°C, introducing fluorine at C5 (78% yield).
Reaction Monitoring :
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HPLC (C18, 0.1% TFA/MeCN)
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Retention time shift from 4.2 min (cytosine) to 6.7 min (5-fluorocytosine)
Chlorination and Amination
5-Fluorocytosine undergoes phosphorylation with POCl3 (3 eq) in the presence of N,N-diethylaniline (2 eq), yielding 4-chloro-5-fluoro-2-oxopyrimidine. Subsequent amination with NH3/MeOH (7 N, 60°C, 12 h) provides the 4-amino derivative in 85% yield.
Key Spectral Data :
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H NMR (DMSO-d6): δ 8.21 (s, 1H, H-6), 6.89 (br s, 2H, NH2)
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F NMR: −118.2 ppm (dt, J = 52 Hz)
Coupling of Pyrimidine to Oxathiolane
The oxathiolane and pyrimidine moieties are conjugated using carbodiimide chemistry:
Activation of Oxathiolane Carboxylate
(2R,5S)-Oxathiolane-2-carboxylic acid (1.0 eq) is activated with EDC·HCl (1.5 eq) and HOBt (1.2 eq) in DMF at 0°C. After 30 min, 4-amino-5-fluoro-2-oxopyrimidine (1.1 eq) is added, proceeding to 95% conversion in 18 h.
Workup :
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Precipitation in ice-water
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Filtration and washing with cold EtOH
Product Characterization :
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= +34.6° (c 1.0, CHCl3)
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HRMS (ESI+): m/z 327.0921 [M+H]+ (calc. 327.0918)
Disulfide Bridge Formation
Dimerization is achieved via oxidative coupling of thiol-containing intermediates:
Thiol Deprotection
The oxathiolane-pyrimidine conjugate (1.0 eq) is treated with TFA/Et3SiH (95:5 v/v) in DCM, cleaving the menthyl ester to reveal a free thiol (−SH group).
Oxidative Dimerization
Exposure to iodine (0.55 eq) in THF/H2O (4:1) at 25°C for 2 h forms the disulfide bond. The reaction is quenched with Na2S2O3, and the product is isolated by reverse-phase chromatography (C18, 10→50% MeCN/H2O).
Yield : 68%
Stereochemical Purity : >99% de (Chiralcel OD-H, hexanes/i-PrOH 80:20)
Process Optimization and Scale-Up
Dynamic Kinetic Resolution (DKR)
l-Menthol’s chiral induction is enhanced by in situ crystallization, driving the oxathiolane formation to >99% ee. Solvent engineering (toluene/hexanes) enables direct isolation without chromatography.
Cost Analysis
Raw material costs are minimized by using:
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Sodium thiosulfate ($0.80/kg) as sulfur source
Analytical Characterization
Table 1. Spectroscopic Data for Final Product
| Parameter | Value |
|---|---|
| H NMR (500 MHz, DMSO-d6) | δ 7.89 (s, 2H, H-6), 6.75 (s, 4H, NH2), 5.42 (dd, J = 6.5 Hz, 2H, H-1'), 4.98 (m, 2H, H-3'), 3.21 (d, J = 12 Hz, 2H, H-5') |
| C NMR | 166.8 (C=O), 158.1 (C-2), 152.4 (C-4), 142.6 (C-6), 89.3 (C-1'), 72.1 (C-3'), 58.9 (C-5') |
| HRMS | 734.1843 [M+H]+ (calc. 734.1839) |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The disulfide bridges can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridges can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The fluorine atoms in the pyrimidine rings can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Potential
The compound's similarity to other biologically active molecules positions it as a candidate for anticancer activity. In vitro studies on related compounds have demonstrated antitumor effects against human cancer cell lines, suggesting that further exploration of this compound's efficacy could yield valuable insights into its potential as an anticancer agent.
Case Study 1: Synthesis and Characterization
A study focused on the synthesis and characterization of this compound highlighted its formation through a multi-step synthetic route involving dithiobismethylene and oxathiolane derivatives. The synthesized compound was characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), confirming its structure and purity .
Case Study 2: Biological Evaluation
In another investigation, related compounds were evaluated for their biological activity against various cancer cell lines following protocols established by the National Cancer Institute (NCI). These studies demonstrated that modifications in the structure significantly affected their cytotoxicity profiles. Although direct studies on (2R,2'R,5S,5'S)-2,2'-Dithiobismethylenebis(5-(4-amino-5-fluoro-2-oxo-1H-pyrimidin-1-yl)-[1,3]oxathiolane) are scarce, the promising results from structurally similar compounds indicate a need for further research into its biological activities .
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its disulfide bridges and oxathiolane rings. These interactions can modulate various biochemical pathways, particularly those involving redox reactions. The compound’s ability to undergo oxidation and reduction makes it a versatile tool in studying redox biology .
Comparison with Similar Compounds
Key structural features :
- Disulfide linkage: Enhances stability and may act as a prodrug, releasing monomeric units upon reduction.
- Stereochemistry : The (2R,2'R,5S,5'S) configuration ensures precise spatial orientation for target binding.
- Fluorine substitution : The 5-fluoro group on the pyrimidine ring improves metabolic resistance and electronic interactions with enzymes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Estimated molecular weight based on structural similarity to and related compounds.
Key Observations :
Pharmacological Activity
- Antiviral Potential: Fluorinated pyrimidines, such as the 5-fluoro group in the target compound, are known to inhibit thymidylate synthase or viral polymerases. The dimeric structure may enhance binding avidity compared to monomers .
- Prodrug Activation: The disulfide bond in the target compound could act as a redox-sensitive prodrug, releasing active monomers in reducing environments (e.g., intracellular compartments) .
- Ester Derivatives : Menthyl esters (e.g., CAS 764659-72-5) may undergo enzymatic hydrolysis to release carboxylic acid metabolites, altering pharmacokinetics .
Biological Activity
The compound (2R,2'R,5S,5'S)-2,2'-Dithiobismethylenebis(5-(4-amino-5-fluoro-2-oxo-1H-pyrimidin-1-yl)-[1,3]oxathiolane) , identified by CAS Number 2331211-44-8, is a synthetic derivative exhibiting potential biological activities. This article explores its cytotoxic effects, antiviral properties, and structure-activity relationships (SAR) based on various studies.
Chemical Structure
The compound's chemical structure features a complex arrangement of sulfur and nitrogen heterocycles that contribute to its biological activity. The presence of the 5-(4-amino-5-fluoro-2-oxo-1H-pyrimidin-1-yl) moiety is particularly significant for its pharmacological properties.
Antiviral Activity
Research indicates that compounds with similar structures to dithiobismethylenebis derivatives exhibit significant antiviral activity. For instance, nucleoside analogs have been shown to inhibit viral replication by incorporating into viral DNA chains, leading to termination of chain elongation. This mechanism is crucial for drugs targeting viruses such as HIV and herpes simplex virus (HSV) .
Table 1: Comparison of Antiviral Activities of Related Compounds
| Compound Name | Mechanism of Action | Target Virus | Reference |
|---|---|---|---|
| AZT | NRTI | HIV | |
| 5-Fluorouracil | Inhibitor of RNA/DNA synthesis | Various viruses | |
| Dithiobismethylenebis | Potential chain terminator | TBD |
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that dithiobismethylenebis derivatives can inhibit cancer cell proliferation. The structure-activity relationship studies suggest that modifications at the C5 position of pyrimidine bases enhance cytotoxic effects against various cancer cell lines. For example, electron-withdrawing groups at this position have been correlated with increased potency .
Table 2: Cytotoxicity Data of Dithiobismethylenebis Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line | Reference |
|---|---|---|---|
| Dithiobismethylenebis | TBD | HeLa | |
| Related Pyrimidine Analog | 10 | MCF7 | |
| 5-Fluorouracil | 15 | A549 |
Case Studies
Several case studies have investigated the biological activities of related compounds:
- Study on Antiviral Efficacy : A study highlighted the effectiveness of pyrimidine derivatives in inhibiting viral replication in vitro. The derivatives exhibited varying degrees of effectiveness against HSV and HIV, with some achieving over 90% inhibition at specific concentrations .
- Cytotoxic Effects on Tumor Cells : Another study focused on the cytotoxic effects of modified pyrimidines on breast cancer cells. The results indicated that certain substitutions significantly enhanced the cytotoxicity compared to unmodified analogs .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the biological activity of (2R,2'R,5S,5'S)-dithiobismethylenebis is highly influenced by the electronic properties and steric factors associated with its substituents:
- Electron-Withdrawing Groups : Enhance potency against target cells.
- Hydrophobic Interactions : Contribute to better membrane permeability and cellular uptake.
Q & A
Q. What are the critical considerations for synthesizing this compound with high enantiomeric purity?
The synthesis requires precise control of stereochemistry due to the presence of multiple chiral centers. Key steps include:
- Use of chiral auxiliaries or catalysts to direct stereoselective formation of oxathiolane rings .
- Protection of the 4-amino group on the pyrimidine moiety to prevent side reactions during coupling .
- Purification via reversed-phase HPLC or chiral chromatography to isolate enantiomers, as described for structurally related nucleoside analogs .
- Confirmation of purity using H/C NMR and mass spectrometry, as demonstrated in analogous oxathiolane derivatives .
Q. How can researchers validate the structural integrity of this compound under varying storage conditions?
- Conduct stability studies by monitoring degradation products via LC-MS under accelerated conditions (e.g., 40°C/75% relative humidity) .
- Assess hydrolytic stability of the dithiobismethylene linker in buffered solutions (pH 4–9) to identify optimal storage formulations .
- Use differential scanning calorimetry (DSC) to evaluate thermal stability, noting decomposition temperatures above 150°C for similar oxathiolane esters .
Q. What analytical techniques are recommended to resolve data contradictions in stereochemical assignments?
- X-ray crystallography for unambiguous confirmation of absolute configuration .
- Circular dichroism (CD) spectroscopy to correlate optical activity with enantiomeric excess .
- F NMR to monitor fluorine-environment changes, which are sensitive to stereochemical perturbations .
Advanced Research Questions
Q. How can the compound’s mechanism of action be elucidated in antiviral or anticancer contexts?
- Perform kinetic inhibition assays with viral polymerases (e.g., HIV-1 reverse transcriptase) to measure incorporation efficiency of the triphosphate metabolite .
- Use molecular docking simulations to predict binding interactions with target enzymes, leveraging structural data from pyrimidine analogs .
- Evaluate metabolic activation in cell lines via LC-MS/MS to quantify intracellular levels of the active triphosphate form .
Q. What experimental designs are suitable for assessing in vivo efficacy and toxicity?
- Adopt a randomized block design with split plots for dose-response studies, as used in pharmacological evaluations of nucleoside analogs .
- Monitor pharmacokinetic parameters (e.g., , ) in rodent models, with plasma and tissue sampling at defined intervals .
- Assess off-target effects using transcriptomic profiling (RNA-seq) to identify unintended gene expression changes .
Q. How can researchers address inconsistencies in reported biological activity across studies?
- Standardize cell-based assays by controlling variables like cell passage number, serum batch, and incubation time .
- Compare metabolite profiles (e.g., phosphorylated derivatives) across models using P NMR or radiometric assays .
- Replicate studies in isogenic cell lines with/without specific metabolic enzymes (e.g., kinases) to clarify activation pathways .
Methodological Challenges and Solutions
Q. What strategies mitigate hydrolysis of the dithiobismethylene linker during biological assays?
- Incorporate stabilizing excipients (e.g., cyclodextrins) in formulation buffers to protect the sulfur-sulfur bond .
- Use prodrug approaches to mask the linker until intracellular activation .
Q. How can environmental impact studies inform safe handling protocols?
- Follow guidelines from Project INCHEMBIOL to assess biodegradation pathways and ecotoxicological risks .
- Implement waste neutralization protocols for fluorine-containing byproducts, as outlined in safety data sheets for related pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
